molecular formula C12H17NO3 B120062 tert-Butyl (4-(hydroxymethyl)phenyl)carbamate CAS No. 144072-29-7

tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

Cat. No. B120062
M. Wt: 223.27 g/mol
InChI Key: YQKDTZYYROHLMB-UHFFFAOYSA-N
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Description

“tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” is a chemical compound with the molecular formula C12H17NO3 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” consists of a carbamate group attached to a phenyl ring with a hydroxymethyl substituent . The average molecular weight is 223.268 Da .


Chemical Reactions Analysis

“tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . It has also been used in the synthesis of tetrasubstituted pyrroles .


Physical And Chemical Properties Analysis

“tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” has a molecular weight of 223.27 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Enzymatic Kinetic Resolution

The compound has been explored in enzymatic kinetic resolution studies. Lipase-catalyzed transesterification reactions with Candida antarctica lipase B led to the formation of optically pure (R)- and (S)-enantiomers of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This process exhibited remarkable enantioselectivity, a crucial factor in synthesizing chiral compounds (Piovan, Pasquini, & Andrade, 2011).

Synthesis of Organoselenanes and Organotelluranes

The compound plays a role in the synthesis of organoselenanes and organotelluranes. The resolved enantiomers from the enzymatic process mentioned above can be transformed into corresponding 1-(2-aminophenyl)ethanols, essential intermediates in the synthesis of these organo compounds (Piovan, Pasquini, & Andrade, 2011).

Intermediate for Carbocyclic Analogues

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a related compound, is a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms its relative substitution, demonstrating its significance in precise synthetic applications (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study established a rapid synthetic method for a related tert-butyl carbamate, emphasizing its role in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar to the target compound, are used as building blocks in organic synthesis. They have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating versatility in synthesizing N-(Boc)-protected hydroxylamines and other functionalized compounds (Guinchard, Vallée, & Denis, 2005).

Photovoltaic Material Production

Tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, a derivative, is significant in producing organic photovoltaic materials. It highlights the compound's role in the field of renewable energy, particularly in synthesizing novel donor materials for solar cell applications (Chmovzh & Rakitin, 2021).

Deprotection in Organic Chemistry

The compound is also involved in deprotection reactions. Aqueous phosphoric acid has been found effective for deprotecting tert-butyl carbamates, highlighting the compound's relevance in synthetic organic chemistry (Li et al., 2006).

Safety And Hazards

The safety and hazards of “tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” are not explicitly mentioned in the search results .

Future Directions

The future directions of “tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” are not explicitly mentioned in the search results .

properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKDTZYYROHLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932202
Record name tert-Butyl [4-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

CAS RN

144072-29-7
Record name tert-Butyl [4-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-4-aminobenzylalcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-aminobenzyl alcohol (2.00 g, 16.2 mmol) in 10 mL of dioxane was added a solution of sodium hydroxide (0.65 g, 16 mmol) in 40 mL of water at room temperature. After addition of di-tert-butyl carbonate (4.95 g, 22.7 mmol), the reaction mixture was stirred at room temperature overnight. The mixture was diluted with diethyl ether, and the solution was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo to obtain crude 4-(tert-butoxycarbonylamino)benzyl alcohol.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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